9H-Indeno[2,1-c]pyridine-3-carboxylic acid, ethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Indeno[2,1-c]pyridine-3-carboxylic acid, ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indeno-pyridine derivatives with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
9H-Indeno[2,1-c]pyridine-3-carboxylic acid, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
9H-Indeno[2,1-c]pyridine-3-carboxylic acid, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition or activation.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 9H-Indeno[2,1-c]pyridine-3-carboxylic acid, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological processes, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile: Another indeno-pyridine derivative with different functional groups and properties.
9H-Indeno[2,1-c]pyridine-3-carboxylic acid: The parent compound without the ethyl ester group.
Uniqueness
9H-Indeno[2,1-c]pyridine-3-carboxylic acid, ethyl ester is unique due to its specific ester functional group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
117230-24-7 |
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Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
ethyl 9H-indeno[2,1-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)14-8-13-11(9-16-14)7-10-5-3-4-6-12(10)13/h3-6,8-9H,2,7H2,1H3 |
InChI Key |
WQIWYEISPHMPOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2CC3=CC=CC=C3C2=C1 |
Origin of Product |
United States |
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